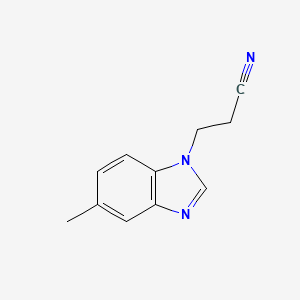
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a sec-butoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as cyclization reactions of linear precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl-substituted cyclopentane derivative using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced through an etherification reaction, where a suitable cyclopentanol derivative reacts with sec-butyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted cyclopentane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl cyclopentane derivatives.
Oxidation: Formation of cyclopentanecarboxaldehyde or cyclopentanecarboxylic acid.
Reduction: Formation of methyl-substituted cyclopentane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with specific biological activities.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms through the incorporation of the compound into biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)cyclopentane depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets through its reactive bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. This interaction can modulate the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-1-(sec-butoxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(tert-butoxy)cyclopentane: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.
1-(Bromomethyl)-1-(sec-butoxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane is unique due to the combination of its bromomethyl and sec-butoxy substituents on a cyclopentane ring. This specific arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable for targeted applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-butan-2-yloxycyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-3-9(2)12-10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
DIUFKUSGMCMKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1(CCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)


![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)





![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)

